3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C14H21FN2O3S This compound is characterized by the presence of a fluorine atom, a methoxy group, and a benzenesulfonamide moiety, which are linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 3-fluoro-4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Alkylation: The amine is then alkylated with 1-methylpiperidine-4-carboxaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluoro-4-formyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide.
Scientific Research Applications
3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The fluorine and methoxy groups can enhance binding affinity and selectivity, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzenesulfonamide: Lacks the piperidine moiety, resulting in different biological activity.
4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the fluorine atom, which can affect binding affinity and selectivity.
3-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the methoxy group, influencing its chemical reactivity and biological properties.
Uniqueness
The presence of both the fluorine atom and the methoxy group in 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O3S/c1-17-7-5-11(6-8-17)10-16-21(18,19)12-3-4-14(20-2)13(15)9-12/h3-4,9,11,16H,5-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFUZWWDXKMCAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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